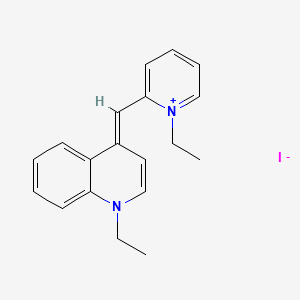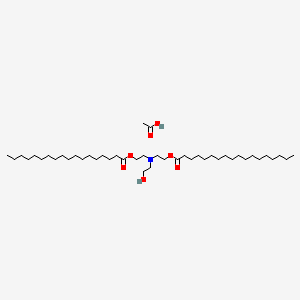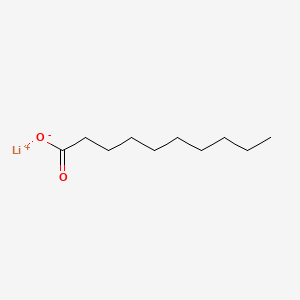
Lithium decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium decanoate is a lithium salt of decanoic acid, a fatty acid with a ten-carbon chain. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound combines the properties of lithium, a highly reactive alkali metal, with decanoic acid, which is known for its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium decanoate can be synthesized through a straightforward reaction between lithium hydroxide and decanoic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide reacts with decanoic acid to form this compound and water:
LiOH+C9H19COOH→C9H19COOLi+H2O
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include steps to purify the reactants and the final product to ensure high purity and consistency. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Lithium decanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lithium carbonate and decanoic acid derivatives.
Reduction: Reduced forms of decanoic acid.
Substitution: New salts formed by replacing lithium with another cation.
Scientific Research Applications
Chemistry
In chemistry, lithium decanoate is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical reactions, particularly those involving fatty acids and their derivatives.
Biology
This compound has been studied for its potential biological effects, including its antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential use in treating mood disorders, similar to other lithium salts. Its unique properties may offer advantages over traditional lithium compounds.
Industry
In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its ability to form stable emulsions makes it valuable in various applications.
Mechanism of Action
The mechanism of action of lithium decanoate involves its interaction with cellular components. Lithium ions can affect various signaling pathways, including those involving neurotransmitters and enzymes. The decanoate moiety may also contribute to its biological effects by interacting with cell membranes and other structures.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Sodium decanoate: A sodium salt of decanoic acid with similar antimicrobial properties.
Uniqueness
Lithium decanoate is unique due to its combination of lithium and decanoic acid properties. This dual functionality allows it to be used in diverse applications, from medicine to industry. Its specific interactions with biological systems and chemical reactivity set it apart from other lithium salts.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique combination of lithium and decanoic acid properties makes it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Properties
CAS No. |
20336-95-2 |
|---|---|
Molecular Formula |
C10H19LiO2 |
Molecular Weight |
178.2 g/mol |
IUPAC Name |
lithium;decanoate |
InChI |
InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
POYDCAKGHSRECA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


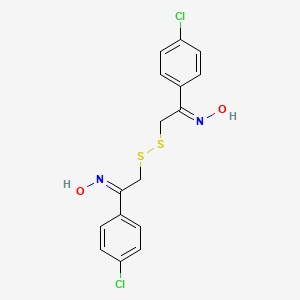

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

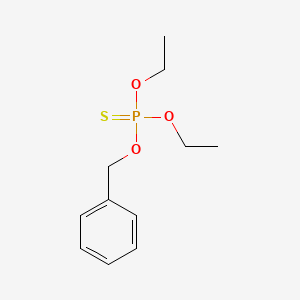
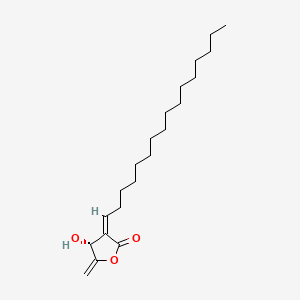
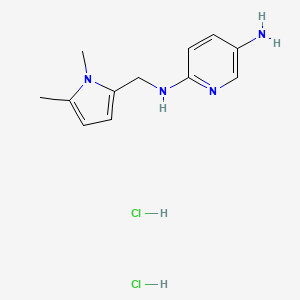
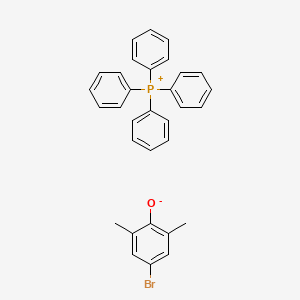
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
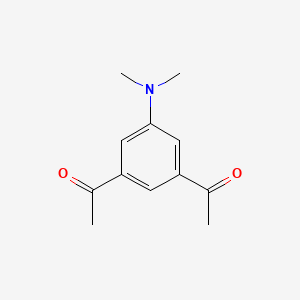
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
